(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
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Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Compounds structurally related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone have been explored for their antibacterial properties. Piperazinyl oxazolidinones, for instance, display significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, with certain derivatives showing in vivo potency comparable to linezolid, a clinically significant antibiotic (Tucker et al., 1998).
Antimicrobial Activity
New pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, demonstrate promising antimicrobial properties. Some of these compounds exhibit antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Potential
The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structural elements akin to the queried compound, has shown potential for anticancer activity. These compounds were evaluated against a 60 cancer cell line panel at the National Cancer Institute, USA, with some exhibiting high potency (Katariya et al., 2021).
Dipeptidyl Peptidase IV Inhibition
Compounds structurally related to the queried chemical have been studied for their role as dipeptidyl peptidase IV inhibitors, with potential applications in treating type 2 diabetes. These inhibitors demonstrate rapid absorption and are metabolized predominantly through hydroxylation (Sharma et al., 2012).
Serotonin Receptor Activation
Derivatives of the compound have been investigated for their efficacy as 5-HT1A receptor agonists. These compounds show promise in treating chronic nociceptive and neuropathic pain, as well as preempting allodynia following spinal cord injury (Colpaert et al., 2004).
Mechanism of Action
Target of Action
The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist of the GPR119 receptor. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The action of this compound on GPR119 affects the insulin and incretin hormone release pathways. The compound’s stimulation of insulin release helps lower plasma glucose levels, while its promotion of incretin hormone release aids in the regulation of insulin secretion .
Pharmacokinetics
This compound is orally available. It has been shown to have a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans, indicating good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion. These actions help regulate blood glucose levels, making the compound a potential treatment for type 2 diabetes .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOOLCVIVCEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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